Bienvenue dans la boutique en ligne BenchChem!

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Cell-penetrating peptide Protein transduction domain Anti-angiogenic therapy

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (CAS 165893-48-1), commonly designated heptaarginine or R7, is a linear cationic peptide composed of seven consecutive L-arginine residues belonging to the polyarginine class of cell-penetrating peptides (CPPs). With a molecular formula of C₄₂H₈₆N₂₈O₈ and an average molecular weight of 1,111.33 Da, R7 facilitates the translocation of conjugated or fused cargo molecules—including proteins, oligonucleotides, and small-molecule therapeutics—across biological membranes via endocytic and macropinocytic pathways.

Molecular Formula C42H86N28O8
Molecular Weight 1111.3 g/mol
CAS No. 165893-48-1
Cat. No. B062480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
CAS165893-48-1
Molecular FormulaC42H86N28O8
Molecular Weight1111.3 g/mol
Structural Identifiers
SMILESC(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
InChIInChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyYCEORMDTHWMXDU-RMIXPHLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (Heptaarginine, R7): A Critical Cell-Penetrating Peptide for Intracellular Delivery — Procurement Guide for Research and Drug Development


H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (CAS 165893-48-1), commonly designated heptaarginine or R7, is a linear cationic peptide composed of seven consecutive L-arginine residues belonging to the polyarginine class of cell-penetrating peptides (CPPs) [1]. With a molecular formula of C₄₂H₈₆N₂₈O₈ and an average molecular weight of 1,111.33 Da, R7 facilitates the translocation of conjugated or fused cargo molecules—including proteins, oligonucleotides, and small-molecule therapeutics—across biological membranes via endocytic and macropinocytic pathways [2]. First characterized alongside a series of arginine oligomers (R5–R9) by Wender and colleagues in 2000, R7 occupies a functionally distinct position within the polyarginine hierarchy: it provides sufficient guanidinium-group density to achieve robust cellular entry while retaining physicochemical properties that can be further optimized through backbone engineering or macrocyclization [3][4].

Why Heptaarginine (R7) Cannot Be Interchanged with Other Arginine Oligomers or CPP Classes Without Quantitative Performance Verification


The polyarginine CPP family exhibits a steep, non-linear relationship between chain length and cellular uptake efficiency, with each increment in arginine count producing disproportionate changes in internalization kinetics, endosomal escape propensity, and cargo compatibility [1]. Wender et al. demonstrated that R9 is approximately 20-fold more efficient than TAT(49–57) in cellular uptake, while the D-arginine oligomer r9 exceeds a 100-fold enhancement—illustrating that even enantiomeric differences produce dramatic functional divergence [2]. Within the arginine oligomer series itself, flow cytometry analysis reveals that uptake increases progressively from R5 through R9, with R7 occupying an intermediate position that does not linearly extrapolate from shorter or longer congeners [2]. Furthermore, the fusion of cargo molecules differentially affects each CPP: R7 and R7W both exhibit altered cellular distribution and reduced uptake efficiency upon cargo conjugation, with peptides becoming predominantly trapped in endosomal compartments [3]. Consequently, substituting R7 with R8, R9, TAT, or penetratin without direct empirical validation risks mischaracterizing the intracellular bioavailability of the conjugated payload.

Quantitative Differentiation Evidence for H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (Heptaarginine, R7) Relative to Key Comparators


R7 Outperforms TAT in Functional Intracellular Protein Delivery: VEGF Downregulation at Nanomolar Concentrations

In a direct head-to-head comparison using ZFP36L1 fusion proteins at identical concentration (100 nM), R7-ZFP36L1 induced a 40% decrease in VEGF protein levels, whereas TAT-ZFP36L1 achieved only a 20% decrease—representing a 2-fold greater functional efficacy for the R7 conjugate [1]. Both fusion proteins were expressed in bacterial cells, affinity-purified to homogeneity, and efficiently internalized into living cells, confirming that the differential effect originates from the CPP identity rather than expression or purification artifacts [1]. This demonstrates that R7 delivers a functionally active protein cargo with superior intracellular bioavailability compared to the widely used HIV-1 TAT-derived CPP.

Cell-penetrating peptide Protein transduction domain Anti-angiogenic therapy

R7 Conjugation Enables Topical Delivery of Cyclosporin A Across Intact Skin—A Functional Gain Absent with Unconjugated Drug

Unmodified cyclosporin A (CsA) fails to penetrate intact skin, precluding its topical therapeutic use despite potent immunosuppressive activity. Conjugation of a heptamer of arginine (R7) to CsA via a pH-sensitive linker produced R7-CsA, which was efficiently transported into cells in both mouse and human skin upon topical application [1]. R7-CsA reached dermal T lymphocytes and inhibited cutaneous inflammation, whereas unmodified CsA showed no dermal penetration or therapeutic effect [1]. This binary outcome—complete failure versus efficacious delivery—establishes R7 as an enabling moiety for transdermal cargo transport.

Transdermal drug delivery Cyclosporin A Inflammatory skin disorders

R7 Addition to Chlorin e6 Phospholipid Nanoparticles Produces a 3-Fold Improvement in Photoinduced Cytotoxic IC50 in Fibrosarcoma Cells

In an in vitro study using human fibrosarcoma HT-1080 cells, the addition of heptaarginine (R7) to chlorin e6 (Ce6)-loaded phospholipid nanoparticles reduced the photoinduced cytotoxicity IC50 from 2.1 µg/mL (nanoparticles without R7) to 0.7 µg/mL (nanoparticles with R7 alone or with R7 plus NGR targeting peptide)—a 3-fold enhancement in potency [1]. The effect of the NGR targeting peptide alone was weak (less than 20% activity; IC50 1.7 µg/mL), and its addition to R7-containing nanoparticles did not further improve the IC50 beyond 0.7 µg/mL, demonstrating that R7-mediated cellular penetration is the dominant factor governing photoinduced activity [1]. Importantly, the inclusion of R7 did not proportionally increase dark cytotoxicity, with the effect on total cytotoxicity being 10–16 times less than on specific photoinduced activity [1].

Photodynamic therapy Chlorin e6 Tumor-targeted nanoparticles

Macrocyclic Heptaarginine Achieves Cellular Uptake Equivalent to Linear Nonaarginine—Demonstrating Conformation-Dependent Potency Enhancement

Traboulsi et al. synthesized a series of macrocyclic arginine-rich CPPs and evaluated their cellular uptake by flow cytometry and confocal microscopy. A key finding was that a hepta-arginine macrocycle is as efficient as its linear nona-arginine congener at entering cells [1]. This represents a conformational efficiency gain whereby 7 arginine residues constrained in a macrocyclic geometry achieve uptake parity with 9 arginine residues in a linear configuration [1]. The study systematically varied ring size, site of cyclization, and arginine stereochemistry, establishing that macrocyclization can compensate for reduced arginine count [1].

Macrocyclic peptide Conformational constraint Cellular uptake optimization

R7 and TAT Exhibit Differential Endosomal Escape Profiles: Implications for Intracellular Payload Release Strategy

Shiraishi et al. investigated the effect of Ca²⁺-mediated endosomal disruption on the antisense activity of PNA-peptide conjugates in HeLa cells. The addition of 6 mM Ca²⁺ enhanced the antisense activity of TAT(48-60)-conjugated PNA by 44-fold, whereas the corresponding enhancement for heptaarginine (R7)-conjugated PNA was only 8.5-fold [1]. The substantially lower fold-enhancement observed for R7 upon external endosomolytic stimulus indicates that R7-PNA conjugates are intrinsically less dependent on endosomal entrapment, suggesting that a greater fraction of internalized R7-conjugated cargo reaches the cytosol and nucleus without requiring additional endosomal escape agents [1]. This differential Ca²⁺ response profile provides indirect evidence of superior basal endosomal escape capacity for R7 relative to TAT.

Endosomal escape Peptide nucleic acid Antisense delivery

Backbone Spacing in Heptaarginine-Containing Decamers Consistently Exceeds Linear Heptaarginine Uptake—A Validated Engineering Principle

Rothbard et al. prepared a series of decamers incorporating seven arginines and three non-arginine residues and compared their cellular uptake to linear heptaarginine (R7) and all-arginine decamer (R10). Several mixed decamers were comparable to R10 in their ability to enter cells, and critically, decamers containing seven arginines with spacing modifications performed almost without exception better than linear heptaarginine itself [1]. This demonstrates that the absolute number of arginine residues alone does not define uptake efficiency; rather, the spatial presentation of guanidinium groups, modulated by backbone spacing, is a critical determinant [1]. The unmodified linear R7 thus represents a suboptimal spatial arrangement of its seven guanidinium groups relative to what can be achieved with identical arginine count but different backbone architecture [1].

Backbone engineering Molecular transporter Drug delivery optimization

High-Impact Application Scenarios for H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH (Heptaarginine, R7) Based on Quantitative Evidence


Intracellular Delivery of Recombinant Therapeutic Proteins Requiring Maximal Functional Bioactivity at Nanomolar Concentrations

R7 should be prioritized as the CPP of choice when delivering recombinant fusion proteins intended for intracellular targets, particularly in anti-angiogenic applications. Planel et al. demonstrated that at 100 nM, R7-ZFP36L1 achieves a 40% reduction in VEGF protein levels—twice the effect observed with TAT-ZFP36L1 at identical concentration [1]. This 2-fold functional advantage at nanomolar dosing is directly relevant to therapeutic programs where minimizing administered protein quantity reduces immunogenicity risk and manufacturing cost while maximizing pharmacodynamic effect. Procurement specifications should require R7 with demonstrated endotoxin levels suitable for in vivo protein transduction studies [1].

Topical and Transdermal Formulation Development for Otherwise Impermeable Small-Molecule Therapeutics

R7 conjugation via a pH-sensitive or biodegradable linker should be considered a first-line enabling strategy in topical drug delivery programs where the active pharmaceutical ingredient lacks intrinsic skin permeability. The Nature Medicine study by Rothbard et al. established that R7-CsA, in contrast to unmodified cyclosporin A which completely fails to penetrate skin, achieves efficient transport into dermal cells and T lymphocytes with demonstrable anti-inflammatory efficacy [2]. This binary enabling capability is directly applicable to dermatological indications, cosmetic dermatology, and transdermal delivery of biologics. Procurement of GMP-grade R7 with defined linker chemistry compatibility specifications is recommended for programs advancing toward IND-enabling studies [2].

Photodynamic Therapy Nanoparticle Formulations Targeting Solid Tumors

R7 incorporation into phospholipid nanoparticles carrying photosensitizers such as chlorin e6 yields a quantitatively validated 3-fold improvement in photoinduced cytotoxicity (IC50 reduction from 2.1 to 0.7 µg/mL in HT-1080 fibrosarcoma cells) without a proportional increase in dark toxicity [3]. This therapeutic index widening is achieved through R7-mediated enhancement of cellular internalization, which dominates over tumor-targeting peptide effects [3]. R7 procurement for photodynamic therapy programs should specify high-purity peptide (>95%) with minimal trifluoroacetate counterion content to avoid interference with nanoparticle formulation stability [3].

Antisense Oligonucleotide and PNA Delivery with Reduced Dependence on Exogenous Endosomolytic Agents

For antisense therapeutic programs where endosomal entrapment is a recognized efficacy-limiting barrier, R7 conjugation offers a measurable advantage over TAT. Shiraishi et al. showed that R7-PNA conjugates require only an 8.5-fold enhancement from Ca²⁺ to achieve full antisense activity, compared to a 44-fold requirement for TAT-PNA [4]. This 5.2-fold lower dependence on external endosomal disruption implies that R7-conjugated oligonucleotides achieve greater basal cytosolic/nuclear access, simplifying formulation requirements and potentially improving in vivo translation by reducing the need for co-administered endosomolytic agents [4]. Procurement specifications should include verification of PNA or oligonucleotide conjugation efficiency and retention of antisense activity post-conjugation [4].

Quote Request

Request a Quote for H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.